molecular formula C26H21BrN4O2S2 B11632553 4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B11632553
M. Wt: 565.5 g/mol
InChI Key: LPJRWQSGWFQBPX-UHFFFAOYSA-N
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Description

4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of benzothieno triazolo pyrimidinones This compound is characterized by its unique structure, which includes a benzyl group, a bromophenyl group, and a tetrahydrobenzothieno triazolo pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzothieno Triazolo Pyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothieno triazolo pyrimidinone core.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a suitable bromophenyl derivative reacts with the core structure.

    Attachment of the Benzyl Group: The benzyl group is attached via a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst.

    Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage by reacting the intermediate with a suitable thiol derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **4-benzyl-1-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
  • **4-benzyl-1-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Uniqueness

The uniqueness of 4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one lies in the presence of the bromophenyl group, which imparts specific chemical reactivity and potential biological activities that may differ from its analogs with different substituents.

Properties

Molecular Formula

C26H21BrN4O2S2

Molecular Weight

565.5 g/mol

IUPAC Name

7-benzyl-3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

InChI

InChI=1S/C26H21BrN4O2S2/c27-18-12-10-17(11-13-18)20(32)15-34-26-29-28-25-30(14-16-6-2-1-3-7-16)23(33)22-19-8-4-5-9-21(19)35-24(22)31(25)26/h1-3,6-7,10-13H,4-5,8-9,14-15H2

InChI Key

LPJRWQSGWFQBPX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N4C(=NN=C4SCC(=O)C5=CC=C(C=C5)Br)N(C3=O)CC6=CC=CC=C6

Origin of Product

United States

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